molecular formula C18H28O2 B587976 (9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid

(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid

Cat. No.: B587976
M. Wt: 276.4 g/mol
InChI Key: WPOFIMJJIQUNRW-HZJYTTRNSA-N
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Description

Linoleic acid alkyne is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of an alkyne group, which is a carbon-carbon triple bond. The introduction of the alkyne group into linoleic acid enhances its reactivity and expands its utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleic acid alkyne can be synthesized through several methods. One common approach involves the modification of linoleic acid by introducing an alkyne group. This can be achieved through the following steps:

Industrial Production Methods: In industrial settings, the production of linoleic acid alkyne may involve large-scale halogenation and dehydrohalogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Linoleic acid alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas and a palladium catalyst to convert the alkyne to an alkene.

    Oxidation: Using oxidizing agents such as potassium permanganate or ozone.

    Substitution: Using halogenating agents or other nucleophiles to introduce new functional groups.

Major Products Formed:

    Alkenes: Formed through partial hydrogenation.

    Epoxides: Formed through oxidation.

    Substituted Alkynes: Formed through substitution reactions.

Scientific Research Applications

Linoleic acid alkyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of linoleic acid alkyne involves its ability to undergo click chemistry reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with azide-containing molecules. The alkyne group also facilitates interactions with various molecular targets, enabling its use in labeling and tracking studies .

Comparison with Similar Compounds

Linoleic acid alkyne can be compared with other alkyne-containing fatty acids and derivatives:

Uniqueness: Linoleic acid alkyne stands out due to its combination of the polyunsaturated fatty acid backbone and the reactive alkyne group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dien-17-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,6-7,9-10H,3-5,8,11-17H2,(H,19,20)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFIMJJIQUNRW-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC/C=C\C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid
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(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid
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(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid
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(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid
Reactant of Route 6
(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid

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